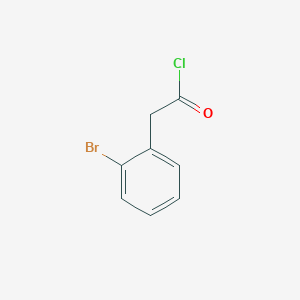

2-Bromophenylacetyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPBUXOVSZEMSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399784 | |

| Record name | 2-Bromophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55116-09-1 | |

| Record name | 2-Bromophenylacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromophenylacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Intramolecular Radical Cyclization:in the Synthesis of Berbine Alkaloids, the Mechanism Involves the Generation of an Aryl Radical from the C Br Bond of an N Acylisoquinoline Derivative Derived from 2 Bromophenylacetyl Chlorideresearchgate.net.

Initiation: The reaction is initiated by a radical initiator (e.g., AIBN), which generates a tributyltin radical (Bu₃Sn•) from tributyltin hydride (Bu₃SnH).

Radical Formation: The tributyltin radical abstracts the bromine atom from the aryl ring, forming an aryl radical intermediate and tributyltin bromide (Bu₃SnBr).

Cyclization: This aryl radical undergoes a highly diastereoselective 5-exo-trig cyclization by adding to the C=C bond of the isoquinoline (B145761) moiety. This forms a new C-C bond and transfers the radical to the benzylic position researchgate.net.

Propagation/Termination: The resulting radical abstracts a hydrogen atom from a molecule of tributyltin hydride, yielding the final cyclized product and regenerating the tributyltin radical, which can continue the chain reaction researchgate.net.

Atom Transfer Radical Polymerization Atrp :α Bromophenylacetyl Chloride Bpa Cl Has Been Used to Synthesize Surface Grafted Initiators for Photoinduced Iron Catalyzed Atrpmdpi.com. in This Context, the Molecule is First Covalently Attached to a Substrate. the Bromo Phenylacetyl Group then Serves As the Initiating Site. the Mechanism Involves the Homolytic Cleavage of the C Br Bond, Catalyzed by a Transition Metal Complex E.g., Febr₃ Under Visible Light Irradiation, to Generate a Carbon Centered Radical That Initiates the Polymerization of Monomers Like Methyl Methacrylatemdpi.com.

Detailed Nucleophilic Addition-Elimination Pathways

Like all acyl chlorides, 2-bromophenylacetyl chloride undergoes reaction with nucleophiles via a characteristic nucleophilic addition-elimination mechanism. libretexts.orgchemistrysteps.com This two-step process is fundamental to its reactivity and allows for the synthesis of a wide range of carboxylic acid derivatives.

The general mechanism proceeds as follows:

Step 1: Nucleophilic Addition A nucleophile (Nu-H), such as water, an alcohol, or an amine, attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgchemguide.co.uk The lone pair of electrons on the nucleophile forms a new bond with the carbonyl carbon. Simultaneously, the pi electrons of the carbon-oxygen double bond are pushed onto the oxygen atom, which acquires a negative charge. This results in the formation of a transient, unstable tetrahedral intermediate chemistrysteps.com.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate rapidly collapses to restore the stable carbonyl group. The lone pair of electrons on the oxygen atom reforms the C=O double bond. In doing so, the most stable leaving group, the chloride ion (Cl⁻), is expelled libretexts.orgchemguide.co.ukchemguide.co.uk.

Final Deprotonation The expelled chloride ion then acts as a base, abstracting a proton from the nucleophilic atom (now bearing a positive charge) to yield the final neutral product and hydrogen chloride (HCl) gas chemguide.co.ukchemguide.co.uk.

This pathway is common for reactions such as:

Hydrolysis: Reaction with water to form 2-bromophenylacetic acid.

Esterification: Reaction with an alcohol to form an ester savemyexams.com.

Amide Formation: Reaction with ammonia or a primary/secondary amine to form an amide savemyexams.com.

The reaction is typically rapid and exothermic due to the high reactivity of the acyl chloride group, which is activated by the strong electron-withdrawing effect of both the chlorine atom and the carbonyl oxygen.

Computational Approaches to Mechanistic Understanding

Computational chemistry provides a powerful lens for examining the intricate details of reaction mechanisms at the molecular level. For a compound such as this compound, theoretical calculations can elucidate reaction pathways, transition states, and the electronic factors governing its reactivity. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the well-established principles and methodologies of computational chemistry allow for a robust understanding of its likely mechanistic behavior. These approaches are routinely applied to analogous acyl chlorides and substituted aromatic systems, and their findings can be extrapolated to understand the reactivity of this compound.

The primary computational tool for such investigations is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost for molecules of this size. DFT calculations can be employed to map out the potential energy surface of a reaction, identifying the lowest energy pathways from reactants to products. This involves optimizing the geometries of all relevant species, including reactants, intermediates, transition states, and products.

A key area of investigation for acyl chloride reactions is the nature of the nucleophilic acyl substitution mechanism. Computational studies on simpler acyl chlorides have explored whether the reaction proceeds through a concerted SN2-like mechanism or a stepwise pathway involving a tetrahedral intermediate. DFT calculations can distinguish between these possibilities by locating the relevant stationary points on the potential energy surface. The presence of a stable tetrahedral intermediate would support a stepwise mechanism, while its absence would suggest a concerted process.

For instance, in a hypothetical reaction between this compound and a nucleophile, computational analysis would involve calculating the activation energy barriers for both potential pathways. The calculated energies would indicate the kinetically favored mechanism. Furthermore, analysis of the vibrational frequencies at the transition state can confirm the nature of the reaction coordinate.

The influence of the 2-bromo and phenyl substituents on the reactivity of the acetyl chloride moiety is another aspect that can be quantitatively assessed through computational methods. The electron-withdrawing inductive effect of the bromine atom and the electronic effects of the phenyl ring can be quantified by calculating various molecular descriptors. These descriptors, derived from the electronic structure, can provide insights into the electrophilicity of the carbonyl carbon and the stability of potential intermediates.

The table below illustrates the type of data that can be generated from DFT calculations to compare different reaction pathways. The values are hypothetical and serve to demonstrate the application of computational analysis.

| Parameter | Concerted Pathway | Stepwise Pathway (via Tetrahedral Intermediate) |

| Activation Energy (kcal/mol) | 25.3 | 18.7 (Formation), 5.2 (Collapse) |

| Transition State C-Cl Bond Length (Å) | 2.15 | 1.98 (TS1), 2.54 (TS2) |

| Transition State C-Nu Bond Length (Å) | 2.20 | 2.10 (TS1), 1.85 (TS2) |

| Imaginary Frequency (cm⁻¹) | -350 | -420 (TS1), -280 (TS2) |

In more complex scenarios, such as palladium-catalyzed cross-coupling reactions where this compound might be a substrate, computational studies are instrumental in elucidating the catalytic cycle. These calculations can model the oxidative addition, transmetalation, and reductive elimination steps, providing insights into the role of ligands, the geometry of intermediates, and the factors controlling selectivity.

Reactivity and Mechanistic Investigations of 2 Bromophenylacetyl Chloride

Fundamental Reactivity Patterns of the Acyl Chloride Moiety

The reactivity of 2-bromophenylacetyl chloride is largely dictated by the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. chemistrysteps.com This high reactivity stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. libretexts.org

Nucleophilic Acyl Substitution Dynamics

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition followed by elimination. chemistrysteps.comlibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. tldl.clublibretexts.org This intermediate is transient and collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion. libretexts.orgtldl.club

The reactivity of acyl chlorides is significantly higher than other carboxylic acid derivatives like amides, esters, and anhydrides. libretexts.orgyoutube.com This is because the chloride ion is an excellent leaving group, and the carbonyl carbon is highly activated by the inductive effect of the chlorine atom. libretexts.orgyoutube.com

Amidation Reactions: Synthesis of N-Acyl Compounds

This compound readily reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. chemistrysteps.comchemrevise.orglibretexts.org This reaction, often referred to as aminolysis, is a classic example of nucleophilic acyl substitution. libretexts.org The reaction is typically rapid and exothermic, often occurring at room temperature. libretexts.orglibretexts.org

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the corresponding amide. chemguide.co.uk Usually, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. chemguide.co.uk Alternatively, a non-nucleophilic base like pyridine or triethylamine can be used to scavenge the HCl. chemistrysteps.comderpharmachemica.com

The synthesis of N-acyl compounds is a crucial transformation in organic chemistry, as the amide bond is a fundamental component of peptides and proteins and is present in numerous pharmaceuticals. derpharmachemica.comnih.gov The acylation of amines with acyl chlorides is a common and efficient method for forming this linkage. derpharmachemica.comfishersci.it

Table 1: Examples of Amidation Reactions with Acyl Chlorides

| Acyl Chloride | Amine | Product |

|---|---|---|

| Ethanoyl chloride | Ammonia | Ethanamide chemguide.co.uk |

| Ethanoyl chloride | Methylamine | N-methylethanamide chemguide.co.uk |

| Ethanoyl chloride | Ethylamine | N-ethylethanamide libretexts.org |

| Benzoyl chloride | Ammonia/Amines | Benzamides |

Esterification Reactions

Similar to amidation, this compound undergoes esterification when treated with alcohols. chemistrysteps.com This reaction, also known as alcoholysis, produces an ester and hydrogen chloride. libretexts.org Due to the high reactivity of the acyl chloride, the reaction proceeds readily, often without the need for a catalyst. tldl.club However, a base such as pyridine is frequently added to neutralize the HCl byproduct, which can otherwise participate in side reactions. chemistrysteps.com

The mechanism mirrors that of amidation, with the alcohol's oxygen atom acting as the nucleophile, attacking the carbonyl carbon. chemistrysteps.com The subsequent elimination of the chloride ion from the tetrahedral intermediate results in the formation of the ester. tldl.club This method is a highly effective way to synthesize esters, particularly when the corresponding carboxylic acid is difficult to esterify directly.

Reactivity Governed by the Alpha-Bromine Atom

The presence of a bromine atom on the carbon adjacent to the carbonyl group (the alpha-carbon) introduces additional reactivity pathways for this compound, distinguishing it from simple phenylacetyl chloride.

Role of the Brominated Benzylic Carbon in Reaction Pathways

The carbon atom bonded to the bromine is a benzylic carbon, which enhances its reactivity. The bromine atom itself is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution (SN2) reactions. The electrophilicity of the carbonyl carbon is increased by the presence of the alpha-bromine, further facilitating nucleophilic attack at the carbonyl group.

The biological activity of compounds derived from this compound is often attributed to its ability to undergo nucleophilic substitution reactions through either SN1 or SN2 pathways at this benzylic position. This dual reactivity, at both the carbonyl carbon and the alpha-carbon, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals like β-lactam antibiotics.

Comparative Analysis of Alpha-Halogen Effects on Reactivity (e.g., with 2-Chloro-2-phenylacetyl Chloride)

When comparing this compound with its chlorinated analog, 2-chloro-2-phenylacetyl chloride, the primary difference in reactivity lies in the nature of the alpha-halogen. Bromine is a better leaving group than chlorine due to its larger size and lower electronegativity, which makes the carbon-bromine bond weaker and more polarizable than the carbon-chlorine bond.

Consequently, this compound is generally more reactive in reactions involving the displacement of the alpha-halogen, such as SN2 reactions. While the alpha-chlorine atom also provides moderate electrophilicity to the adjacent carbon, the superior leaving-group ability of bromide enhances the reactivity of the bromo-derivative in such substitution or elimination pathways. This difference in reactivity can be exploited in synthetic chemistry to favor specific reaction outcomes.

Table 2: Comparison of Alpha-Halogenated Phenylacetyl Chlorides

| Compound | Alpha-Halogen | Key Reactivity Feature |

|---|---|---|

| This compound | Bromine | Higher reactivity in SN2/elimination reactions due to better leaving group ability of Br. |

| 2-Chloro-2-phenylacetyl Chloride | Chlorine | Moderate electrophilicity at the alpha-carbon; less reactive than the bromo-analog in SN2/elimination. |

| Phenylacetyl Chloride | None | Lacks reactivity at the alpha-carbon compared to its halogenated analogs. |

Advanced Reaction Pathways and Cascade Transformations

Integration into Heterocyclic Ring Formation Schemes

This compound serves as a key precursor in the synthesis of complex heterocyclic structures, particularly in the construction of alkaloid skeletons. Its bifunctional nature, possessing both a reactive acyl chloride and an aryl bromide moiety, allows for its strategic integration into multi-step syntheses that culminate in cyclization.

A notable application is in the synthesis of 8-substituted berbine alkaloids. In a model study for the synthesis of (±)-O-methylcorytenchirine, this compound is reacted with 6,7-dimethoxyisoquinoline to form the key amide intermediate. This intermediate is specifically designed to undergo a subsequent free radical cyclization, where the aryl bromide is crucial for the ring-forming step. The reaction effectively uses the 2-bromophenylacetyl unit to build a significant portion of the final tetracyclic alkaloid framework researchgate.net.

The general strategy involves:

Amide Formation: The acyl chloride group readily reacts with a nucleophilic nitrogen, such as that in an isoquinoline (B145761) derivative, to form a stable amide bond.

Radical-Initiated Cyclization: The bromo-substituent on the phenyl ring acts as a handle for a radical-initiated cyclization. Treatment with a radical initiator like tributylstannane generates an aryl radical.

Intramolecular Annulation: The newly formed aryl radical attacks an electron-rich position on the isoquinoline ring system, forging a new carbon-carbon bond and completing the formation of a new heterocyclic ring researchgate.net. This highly diastereoselective cyclization proceeds to give the target structure as the sole product in good yield researchgate.net.

This approach demonstrates the utility of this compound as a linchpin component, connecting two molecular fragments and then facilitating the crucial ring-closing event to construct the core of a complex natural product.

Carbon-Carbon Bond Forming Reactions in Complex Systems

The reactivity of this compound is effectively harnessed for carbon-carbon bond formation, particularly in cascade reactions that build molecular complexity rapidly. The most prominent example is the intramolecular free-radical cyclization used in alkaloid synthesis, which represents a sophisticated C-C bond-forming strategy researchgate.net.

In the synthesis of (±)-O-methylcorytenchirine, the crucial C-C bond formation occurs between the aryl radical (generated from the C-Br bond) and the isoquinoline nucleus of the amide intermediate. This reaction is highly specific, with the ring closure occurring exclusively trans to the phenyl substituent of a related intermediate, leading to a single diastereomer researchgate.net. The process transforms a linear amide precursor into a rigid, polycyclic system, highlighting the power of radical-mediated C-C bond formation in constructing intricate molecular architectures researchgate.net.

| Reaction Stage | Description | Key Transformation |

| Intermediate Synthesis | Reaction of 6,7-dimethoxyisoquinoline with this compound. | Amide bond formation. |

| Radical Generation | Treatment with tributylstannane and a radical initiator. | Homolytic cleavage of the C-Br bond to form an aryl radical. |

| Cyclization | Intramolecular attack of the aryl radical onto the isoquinoline ring system. | Formation of a new C-C bond, creating a new ring. |

| Final Product Formation | Hydrogen atom transfer from the stannane reagent quenches the radical cascade. | Yields the cyclized product with high diastereoselectivity. researchgate.net |

Ligand-Free and Transition Metal-Catalyzed Processes

The aryl bromide moiety of this compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions. These processes are fundamental in modern organic synthesis for creating C-C, C-N, and C-P bonds. Of particular interest are methodologies that operate under "ligand-free" conditions, which offer advantages in terms of cost, simplicity, and reduced contamination of products.

Palladium and nickel are common catalysts for such transformations. For instance, "P-ligand free" Hirao reactions, which involve the P-C coupling of aryl halides, have been successfully carried out using Pd(OAc)₂ as the catalyst precursor mdpi.com. These reactions proceed without the need for typically applied mono- or bidentate phosphine ligands. Similarly, nickel catalysts, such as NiCl₂, have been employed in microwave-assisted, ligand-free cross-coupling methods mdpi.com.

While these studies focus on general bromobenzenes, the principles are directly applicable to this compound, provided the acyl chloride group is protected or compatible with the reaction conditions. The high reactivity of the acyl chloride may necessitate its conversion to a more stable functional group (e.g., an ester or amide) prior to the cross-coupling step.

| Catalyst System | Reaction Type | Potential Application for this compound Derivative |

| Pd(OAc)₂ | P-C Cross-Coupling (Hirao Reaction) mdpi.com | Synthesis of phosphonates and phosphine oxides. |

| NiCl₂ | P-C Cross-Coupling mdpi.com | Alternative to palladium for C-P bond formation. |

| Cu(I)/Cu(II) salts | P-C Cross-Coupling mdpi.com | Copper-catalyzed synthesis of organophosphorus compounds. |

These transition metal-catalyzed processes, especially those that obviate the need for expensive and air-sensitive ligands, represent an efficient pathway to functionalize the phenyl ring of this compound and its derivatives.

Elucidation of Reaction Mechanisms

Radical Mechanism Investigations

The involvement of this compound and its derivatives in radical reactions has been investigated, particularly in the context of cyclization and polymerization reactions.

Applications As a Pivotal Synthetic Intermediate in Advanced Organic and Pharmaceutical Chemistry

Role in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and chloro-functional groups on the phenylacetyl backbone enables chemists to introduce specific functionalities and build intricate carbon skeletons. It serves as a linchpin in multi-step synthetic sequences, leading to the creation of high-value chemical entities.

2-Bromophenylacetyl chloride is a key starting material in the synthesis of numerous compounds that are themselves intermediates for Active Pharmaceutical Ingredients (APIs) or are being investigated as potential APIs. Its utility stems from its capacity to react with various nucleophiles, leading to the formation of amides, esters, and ketones, which are common structural motifs in drug molecules. For instance, it is employed in the development of new drug candidates by allowing for the exploration of novel therapeutic agents through its reaction with different substrates. The compound's structure is integral to building the core of more complex molecules targeted for specific biological activities.

| Reactant | Intermediate Class | Potential Therapeutic Area |

|---|---|---|

| Phenethylamines | 2-(2-bromophenyl)-N-phenethylacetamides | Antidepressants researchgate.net |

| Amines/Imines | β-Lactams | Antibiotics |

| Various Nucleophiles | Enzyme Inhibitors | Drug Discovery Research |

Heterocyclic compounds, particularly those containing nitrogen, form the structural core of a vast number of pharmaceuticals. This compound is an important precursor for the synthesis of several classes of these heterocyclic systems.

The β-lactam ring is a four-membered cyclic amide that is the central structural feature of several major classes of antibiotics, including penicillins and cephalosporins. nih.govnih.gov this compound can be utilized in the Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene and an imine, to form β-lactams. organic-chemistry.org In this process, the acyl chloride is first converted into a ketene intermediate by treatment with a tertiary amine base. This highly reactive ketene then undergoes cycloaddition with an imine to furnish the desired β-lactam ring system. This method is a powerful tool for creating libraries of novel β-lactam derivatives for antibiotic development.

| Ketene Precursor | Imine Partner | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound | Substituted Imines | Substituted 2-Azetidinones (β-Lactams) | Core structure of β-lactam antibiotics nih.govnih.gov |

Benzylisoquinoline alkaloids are a large and structurally diverse family of natural products with a wide range of pharmacological activities. Synthetic derivatives of dihydroisoquinoline and benzylisoquinoline are also of significant interest in medicinal chemistry. This compound serves as a crucial starting material in their synthesis. It can be reacted with substituted phenethylamines to form N-phenethylacetamide precursors. researchgate.net These intermediates can then undergo intramolecular cyclization, such as the Bischler-Napieralski reaction, to construct the core dihydroisoquinoline skeleton. Subsequent chemical modifications can lead to a variety of benzylisoquinoline derivatives, which have been investigated for applications such as antidepressant-like agents. researchgate.net

| Starting Material | Reactant | Intermediate Product | Target Heterocycle |

|---|---|---|---|

| This compound | Phenethylamine | 2-(2-bromophenyl)-N-phenethylacetamide | Dihydroisoquinoline/Benzylisoquinoline researchgate.net |

The pyrrole ring is another privileged scaffold found in numerous biologically active compounds, including several pharmaceuticals. While direct synthesis using this compound is less common, it serves as an excellent precursor for the reactants needed in classical pyrrole syntheses. For example, the Paal-Knorr synthesis requires a 1,4-dicarbonyl compound to react with a primary amine or ammonia. This compound can be used to synthesize these necessary 1,4-dicarbonyl precursors through reactions such as Friedel-Crafts acylation followed by further functional group manipulations. This indirect application highlights its versatility in providing the essential building blocks for constructing complex heterocyclic systems.

The reactivity of this compound extends to the synthesis of other important heterocyclic frameworks. Its analogs, such as phenacyl bromides, are known to be versatile intermediates. For example, they can react with thiourea or thioamides in cyclocondensation reactions to form substituted thiazole rings, which are present in various therapeutic agents. researchgate.net Similarly, reactions with other bifunctional nucleophiles can lead to the formation of a range of other heterocyclic structures, demonstrating the compound's broad utility in synthetic organic chemistry.

Total Synthesis Efforts for Natural Products (e.g., Lysicamine)

A notable application of this compound is as a key building block in the total synthesis of natural products, such as the oxoaporphine alkaloid Lysicamine. Lysicamine, isolated from traditional Chinese medicinal herbs, has garnered interest for its cytotoxic properties against hepatocarcinoma cell lines. The scarcity of the natural compound necessitates efficient synthetic routes for further investigation of its therapeutic potential.

In a facile total synthesis of Lysicamine, this compound is generated in situ from the more stable 2-bromophenylacetic acid. The synthesis begins with the treatment of 2-bromophenylacetic acid with thionyl chloride (SOCl₂) in chloroform, which converts the carboxylic acid into the highly reactive this compound nih.govresearchgate.net. This intermediate is not isolated but is immediately reacted with 3,4-dimethoxyphenethylamine. The subsequent amide coupling reaction proceeds in high yield to form the crucial amide intermediate (I), which is a precursor to the core structure of Lysicamine nih.govresearchgate.net. This initial acylation step is fundamental to constructing the carbon skeleton required for the subsequent cyclization and aromatization reactions that ultimately yield the target natural product.

The table below outlines the initial steps in the total synthesis of Lysicamine, highlighting the role of this compound.

| Step | Starting Materials | Reagents | Intermediate Product | Yield |

| 1 | 2-Bromophenylacetic acid | Thionyl chloride (SOCl₂), Chloroform (CHCl₃) | This compound (in situ) | Not Isolated |

| 2 | This compound, 3,4-Dimethoxyphenethylamine | Chloroform (CHCl₃), Sodium bicarbonate (NaHCO₃) | Amide Intermediate (I) | 85% |

| 3 | Amide Intermediate (I) | Phosphorus oxychloride (POCl₃), Toluene (B28343) | Tetrahydroisoquinoline Intermediate (II) | 82% |

Derivatives for Biological Probe Development (e.g., Enzyme Inhibitors)

Research into the derivatives of phenylacetyl chlorides and related structures has revealed their potential in the development of biological probes. For instance, compounds derived from the isomeric 3-bromophenylacetyl chloride have been used in the synthesis of potent inhibitors of selectin-mediated cell adhesion, which is a key process in inflammatory responses. These complex derivatives are designed to mimic natural carbohydrate ligands and block the protein-protein interactions that lead to cell adhesion.

Utility in Materials Science and Specialty Chemical Production

The unique chemical characteristics of this compound also make it a valuable precursor in the field of materials science, where it is used to construct functional monomers and specialty polymers.

Development of Multifunctional Monomers for Polymer Synthesis

The development of advanced polymers with tailored properties often relies on the design of multifunctional monomers that can control polymerization processes. The 2-bromophenylacetyl moiety, typically from its more stable bromide analogue, can be employed to create bifunctional surfaces on nanoparticles, effectively turning them into multifunctional macroinitiators.

In one approach, the acyl halide function of a compound like 2-bromophenylacetyl bromide is used to anchor the molecule to a substrate, such as the surface of BaTiO₃ nanoparticles. This reaction forms a stable covalent bond. The second functional site, the bromo-phenyl group, can then act as an initiation site for Atom Transfer Radical Polymerization (ATRP). This strategy allows for the "grafting-from" synthesis of polymer chains directly on the nanoparticle surface, creating a core-shell structure. This method provides precise control over the thickness of the polymer shell, enabling the fine-tuning of the material's properties.

Building Block for Specialty Polymers and Functional Materials

Serving as a foundational building block, this compound facilitates the production of advanced functional materials, particularly polymer-grafted hybrid materials. The ability to functionalize surfaces, as described above, is a key step in creating specialty polymers with combined properties derived from both the core material and the grafted polymer.

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of "2-Bromophenylacetyl chloride" by mapping the chemical environments of its constituent protons and carbons.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships within the molecule.

The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons and the aliphatic methylene protons. The aromatic region would show a complex multiplet pattern arising from the four protons on the benzene ring. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the acetyl chloride group. Protons ortho and para to the bromine atom are typically shifted to a lower field compared to those meta to it.

The aliphatic portion of the spectrum would feature a singlet for the two methylene (-CH₂-) protons of the acetyl group. The electronegativity of the adjacent carbonyl group and the bromine on the phenyl ring would cause this signal to appear at a downfield region, typically in the range of 4.0-4.5 ppm.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 7.2 - 7.8 | Multiplet |

| Aliphatic Methylene Protons (-CH₂-) | ~4.3 | Singlet |

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the connectivity of adjacent protons. For "this compound," the protons on the aromatic ring will exhibit coupling with their neighbors, leading to the complex multiplet pattern. The magnitude of the coupling constants (J-values), typically in the range of 1-8 Hz for aromatic protons, can help in assigning the specific protons. The methylene protons are not coupled to any other protons and thus appear as a singlet.

¹³C NMR spectroscopy is used to determine the number of unique carbon environments in a molecule. In "this compound," eight distinct signals are expected, corresponding to the eight carbon atoms.

The carbonyl carbon of the acetyl chloride group is the most deshielded and will appear at the lowest field, typically in the range of 165-180 ppm. The carbon of the methylene group will resonate in the aliphatic region, influenced by the adjacent carbonyl group. The six aromatic carbons will have chemical shifts in the aromatic region (120-140 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift.

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~170 |

| Aromatic Carbons | 125 - 140 |

| Aliphatic Methylene Carbon (-CH₂-) | ~45 |

| Carbon bonded to Bromine (C-Br) | ~120 |

While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques offer deeper insights into the molecular framework.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of the methylene protons with their directly attached carbon atom, confirming the ¹H and ¹³C assignments for the -CH₂- group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. For instance, correlations between the methylene protons and the carbonyl carbon, as well as the aromatic carbons, would help to piece together the connectivity of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. In "this compound," NOESY could show correlations between the methylene protons and the ortho-protons of the phenyl ring, confirming their close spatial relationship.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

For "this compound," the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a key identifier for bromine-containing compounds.

The fragmentation of "this compound" under mass spectrometry conditions would likely involve the loss of the chlorine atom, the carbonyl group, or the entire acetyl chloride moiety. Common fragmentation pathways for acyl chlorides include the formation of an acylium ion.

| Fragment Ion | Description | Expected m/z |

|---|---|---|

| [C₈H₆BrClO]⁺ | Molecular Ion (M⁺) | 232/234 |

| [C₈H₆BrO]⁺ | Loss of Cl | 197/199 |

| [C₇H₆Br]⁺ | Loss of COCl | 169/171 |

| [C₆H₄Br]⁺ | Loss of CH₂COCl | 155/157 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₈H₆BrClO), HRMS provides an exact mass measurement, typically with an error of less than 5 ppm, which serves as strong evidence for its elemental composition. The exact mass is calculated using the masses of the most abundant isotopes of each element (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br). docbrown.info

The precise theoretical monoisotopic mass of this compound can be calculated, and the experimental value obtained from an HRMS instrument is then compared against it to confirm the molecular formula.

| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | 12C | 12.0000 | 8 | 96.0000 |

| Hydrogen | 1H | 1.0078 | 6 | 6.0468 |

| Bromine | 79Br | 78.9183 | 1 | 78.9183 |

| Chlorine | 35Cl | 34.9689 | 1 | 34.9689 |

| Oxygen | 16O | 15.9949 | 1 | 15.9949 |

| Calculated Monoisotopic Mass | 231.9289 |

Isotopic Pattern Analysis for Halogen Confirmation

The presence of bromine and chlorine atoms in this compound gives rise to a highly characteristic isotopic pattern in its mass spectrum. This pattern is a result of the natural abundance of the major isotopes of these halogens: ⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio, while ³⁵Cl and ³⁷Cl are found in a roughly 3:1 ratio. ucalgary.calibretexts.org The combination of one bromine and one chlorine atom results in a distinctive cluster of peaks for the molecular ion (M).

The molecular ion peak will appear as a cluster of three main peaks at M, M+2, and M+4. The relative intensities of these peaks are predictable based on the isotopic abundances.

M peak: Contains ⁷⁹Br and ³⁵Cl

M+2 peak: Contains ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

M+4 peak: Contains ⁸¹Br and ³⁷Cl

This unique isotopic signature is a powerful diagnostic tool for confirming the presence of both a bromine and a chlorine atom within the molecule. chromatographyonline.comresearchgate.net

| Ion Peak | Isotopologue Combination | Expected Relative Intensity |

|---|---|---|

| M | C₈H₆79Br35ClO | 100% |

| M+2 | C₈H₆81Br35ClO + C₈H₆79Br37ClO | ~132% |

| M+4 | C₈H₆81Br37ClO | ~33% |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. nih.govnih.gov The FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific bonds. The most prominent peaks are expected from the carbonyl group (C=O) of the acyl chloride, the aromatic ring, and the carbon-halogen bonds.

Key expected absorption bands include a strong, sharp peak for the C=O stretch of the acyl chloride, which typically appears at a high wavenumber due to the electron-withdrawing effect of the chlorine atom. pressbooks.pub Vibrations associated with the aromatic ring (C=C stretching and C-H bending) will also be present.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H (CH2) | Stretching | 2960 - 2850 | Medium-Weak |

| C=O (Acyl Chloride) | Stretching | 1815 - 1785 | Strong, Sharp |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak (multiple bands) |

| Aromatic C-H | Out-of-plane Bending | ~750 | Strong |

| C-Cl | Stretching | 800 - 600 | Strong |

| C-Br | Stretching | 600 - 500 | Strong |

X-ray Crystallography for Definitive Structural Determination

Single-Crystal X-ray Diffraction for Bond Angles, Lengths, and Stereochemistry

| Bond | Typical Bond Length (Å) | Bond Angle | Typical Angle (°) |

|---|---|---|---|

| Aromatic C-C | ~1.39 | C-C-C (in ring) | ~120 |

| Aromatic C-Br | ~1.90 | C-C-Br | ~120 |

| Aromatic C-C (exocyclic) | ~1.51 | C(ar)-C(ar)-C(CH2) | ~120 |

| C-C (aliphatic) | ~1.52 | C(ar)-C(CH2)-C(O) | ~112 |

| C=O | ~1.19 | C(CH2)-C(O)-Cl | ~120 |

| C-Cl (acyl) | ~1.79 | O=C-Cl | ~120 |

Advanced Chromatographic Methods for Purity and Quantitative Analysis

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for its quantitative analysis in reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is well-suited for separating this compound from non-polar impurities and starting materials. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) is typically used. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring provides strong chromophoric activity.

Gas Chromatography (GC): Due to its volatility, this compound can also be effectively analyzed by GC. A capillary column with a non-polar or medium-polarity stationary phase is used for separation. A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and identification of the compound and any impurities based on their mass spectra and fragmentation patterns. These methods are crucial for quality control, ensuring the compound meets the required purity specifications for research applications.

Gas Chromatography (GC)

Gas Chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides like this compound presents a challenge for direct GC analysis, as they can react with components of the GC system or degrade at high temperatures. To circumvent these issues, derivatization is a common strategy, converting the reactive acyl chloride into a more stable derivative. For instance, similar reactive compounds like chloroacetyl chloride have been successfully quantified by converting them into their corresponding methyl esters (e.g., methyl 2-chloroacetate) prior to GC analysis japsonline.com. This approach not only enhances stability but also improves chromatographic behavior.

In a research setting, a typical GC method for the analysis of a derivatized analogue of this compound would employ a capillary column with a specific stationary phase to achieve optimal separation. The choice of the stationary phase is critical; common phases include those with varying polarities, such as 5% phenyl methylpolysiloxane, which is widely used for the analysis of a broad range of compounds mdpi.com.

Detection is most commonly performed using a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for definitive identification and structural elucidation. GC-MS is particularly powerful as it provides mass spectra of the separated components, allowing for unambiguous identification by comparing the fragmentation patterns with known standards or spectral libraries ijpsr.comnih.gov. For enhanced sensitivity, especially for trace-level analysis of potential genotoxic impurities, selective detectors like the Electron Capture Detector (ECD) can be employed, as it is highly sensitive to halogenated compounds epa.gov.

The following table summarizes typical GC parameters that could be adapted for the analysis of derivatized this compound, based on methods developed for similar compounds.

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column (e.g., 30 m x 0.32 mm, 1.0 µm film thickness) | Provides high-resolution separation of analytes. |

| Stationary Phase | 5% Polysilarylene and 95% Polydimethylsiloxane copolymer (e.g., ZB-5 MS) | A versatile, low-polarity phase suitable for a wide range of analytes. ijpsr.com |

| Carrier Gas | Helium or Nitrogen | An inert gas that carries the sample through the column. ijpsr.comgoogle.com |

| Injection Mode | Split/Splitless | Allows for the introduction of a small, precise amount of sample onto the column. |

| Injector Temperature | 230-290 °C | Ensures rapid volatilization of the sample. ijpsr.comnih.gov |

| Oven Temperature Program | e.g., Initial temp. 80°C, ramped to 280-300°C | Separates compounds based on their boiling points and interaction with the stationary phase. nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification, while FID offers robust quantification. japsonline.comijpsr.com |

| Derivatization Agent | Methanol or other alcohol | Converts the reactive acyl chloride to a more stable and volatile ester. japsonline.comejbps.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of a vast array of compounds, particularly those that are non-volatile or thermally labile. For a reactive compound like this compound, HPLC analysis, similar to GC, often necessitates derivatization to a more stable form to prevent degradation in the aqueous mobile phases commonly used.

The most common mode of HPLC for the analysis of derivatized this compound is reversed-phase chromatography. In this technique, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

In specialized research applications, such as the separation of enantiomers, chiral HPLC can be employed. This involves the use of a chiral stationary phase or, more commonly, derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column nih.gov. For instance, racemic mixtures of similar compounds have been successfully separated by forming diastereomers with reagents like (S)-(+)- or (R)-(-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride and analyzing them on a reversed-phase column nih.gov.

The detection in HPLC is typically achieved using a UV-Vis detector, as many organic molecules, including derivatives of this compound, absorb ultraviolet or visible light. The choice of wavelength for detection is optimized to achieve the highest sensitivity for the analyte of interest researchgate.netopenpharmaceuticalsciencesjournal.com.

The table below outlines typical parameters for an HPLC method that could be developed for the analysis of a derivatized form of this compound.

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-phase (e.g., Octadecyl C18 or Octyl C8, 4.6 x 250 mm, 5 µm) | The non-polar stationary phase retains the analyte based on its hydrophobicity. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | The polar mobile phase elutes the analyte from the column; the composition can be varied to optimize separation. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed at which the mobile phase and analyte pass through the column. researchgate.netopenpharmaceuticalsciencesjournal.com |

| Injection Volume | 10 - 20 µL | The volume of the sample introduced into the HPLC system. |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Affects the viscosity of the mobile phase and the efficiency of the separation. openpharmaceuticalsciencesjournal.com |

| Detector | UV-Vis Detector | Measures the absorbance of the analyte at a specific wavelength for quantification. |

| Detection Wavelength | 254 nm (typical for aromatic compounds) | The wavelength at which the analyte exhibits maximum absorbance. researchgate.net |

| Derivatization Agent | Chiral reagents (e.g., Mosher's acid chloride) for enantiomeric separation | Creates diastereomers that can be separated on a non-chiral column. nih.gov |

Theoretical and Computational Chemistry Studies of 2 Bromophenylacetyl Chloride

Quantum Chemical Investigations

Quantum chemical methods are fundamental to understanding the behavior of molecules at the electronic level. These calculations can predict a wide array of properties, from molecular geometries to reactivity, with remarkable accuracy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. DFT calculations on 2-Bromophenylacetyl chloride would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide a detailed picture of its electronic properties.

Key electronic properties and reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are instrumental in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests that the molecule will act as a strong electrophile in reactions.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Description |

| HOMO Energy | -6.8 eV | Highest Occupied Molecular Orbital energy, related to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, an indicator of chemical stability. |

| Electronegativity (χ) | 4.15 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.25 eV | A measure of the molecule's electrophilic character. |

The three-dimensional structure of a molecule is fundamental to its properties and reactivity. Geometry optimization calculations using methods like DFT can determine the most stable arrangement of atoms in this compound. These calculations find the minimum energy structure on the potential energy surface.

Furthermore, conformational analysis is crucial for flexible molecules. The acetyl chloride group attached to the phenyl ring via a methylene bridge can rotate, leading to different conformers. By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface scan can identify the most stable conformers (local minima) and the energy barriers between them (transition states). For this compound, the orientation of the C-Cl bond relative to the phenyl ring would be a key conformational feature. Studies on similar molecules, such as 2-bromobenzoyl chloride, have shown that non-planar conformers can be the most stable due to steric and electronic effects.

Table 2: Key Geometric Parameters for the Optimized Structure of this compound (Illustrative Data)

| Parameter | Bond Length (Å) (Illustrative) | Bond Angle (°) (Illustrative) | Dihedral Angle (°) (Illustrative) |

| C=O | 1.19 | - | - |

| C-Cl | 1.80 | - | - |

| C-Br | 1.91 | - | - |

| C-C (ring avg.) | 1.39 | - | - |

| O=C-Cl | - | 120.5 | - |

| C-C-Br | - | 121.0 | - |

| C-C-C-Cl | - | - | 95.0 |

Note: The data in this table is illustrative and represents typical bond lengths and angles for such a molecule. The dihedral angle indicates a likely non-planar arrangement of the acetyl chloride group relative to the phenyl ring.

Computational Reaction Mechanism Simulations

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. For this compound, simulations can map out the energetic landscape of its reactions, providing insights into reaction rates and mechanisms.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a system as a function of its geometry. By mapping the PES for a reaction involving this compound, one can identify the reactants, products, intermediates, and transition states.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path follows the steepest descent from the transition state down to the reactants and products, effectively tracing the most direct reaction pathway. This analysis confirms that a given transition state connects the intended reactants and products and provides a detailed view of the geometric changes that occur along the reaction coordinate.

Identifying the transition state (the highest energy point along the reaction pathway) is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate and characterize these saddle points on the PES. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

The energy of the transition state relative to the reactants gives the activation energy barrier, which is a primary determinant of the reaction rate according to Transition State Theory. For reactions of this compound, such as nucleophilic acyl substitution, locating the tetrahedral intermediate and the subsequent transition state for the departure of the chloride leaving group would be of primary interest.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule (ligand) with a biological macromolecule (receptor), such as a protein or enzyme. These studies are fundamental in drug discovery and design.

If this compound were to be investigated as a potential enzyme inhibitor, molecular docking simulations would be employed. These simulations place the molecule into the active site of the target protein in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. The results can predict the preferred binding mode and provide a semi-quantitative estimate of the binding strength.

For example, if this compound were to be docked into the active site of a hypothetical enzyme, the simulation would likely show interactions between the electrophilic carbonyl carbon and nucleophilic residues in the active site, as well as potential halogen bonding interactions involving the bromine atom. The phenyl ring could also engage in hydrophobic or pi-stacking interactions with aromatic residues of the protein.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value (Illustrative) |

| Binding Affinity | -7.5 kcal/mol |

| Interacting Residues | SER195, HIS57, TRP215 |

| Type of Interactions | Covalent bond (with SER195), Hydrogen bond (with HIS57), Hydrophobic interaction (with TRP215) |

Note: This data is purely hypothetical and serves to illustrate the type of information that would be obtained from a molecular docking study.

Simulation of Binding Interactions with Biological Macromolecules

One of the primary applications of computational chemistry in drug discovery is the simulation of how a small molecule, or ligand, binds to a biological macromolecule, such as a protein or nucleic acid. grantome.comwhiterose.ac.uknih.govwhiterose.ac.uk Techniques like molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and quantifying these interactions. frontiersin.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.com This method helps in understanding the binding mode and affinity of the ligand. For this compound, docking studies could be employed to screen a library of biological targets to identify potential interacting proteins. The simulation would place the this compound molecule into the binding site of a protein and calculate a "docking score," which estimates the binding affinity.

Following molecular docking, molecular dynamics simulations can provide a more detailed view of the binding event over time. frontiersin.org These simulations model the movement of every atom in the system, offering insights into the conformational changes that occur upon ligand binding and the stability of the ligand-protein complex. grantome.comwhiterose.ac.ukwhiterose.ac.uk For instance, an MD simulation could reveal how the bromine and acetyl chloride groups of this compound form specific interactions, such as hydrogen bonds or van der Waals forces, with the amino acid residues in the binding pocket of a target protein.

The insights gained from these simulations are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new molecules with improved potency and selectivity.

Table 1: Hypothetical Molecular Docking Results of this compound with Various Protein Targets This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this compound's interactions with these specific targets are not available in the provided search results.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Potential Interaction Type |

| Cyclooxygenase-2 (COX-2) | -7.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Halogen Bond |

| Tumor Necrosis Factor-alpha (TNF-α) | -6.5 | Gly121, Tyr151 | Van der Waals, Pi-Alkyl |

| Mitogen-activated protein kinase 14 (p38 MAPK) | -8.2 | Lys53, Met109, Asp168 | Ionic, Hydrophobic |

| Acetylcholinesterase (AChE) | -7.1 | Trp84, Phe330, Tyr334 | Pi-Pi Stacking, Hydrophobic |

In Silico Prediction of Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. ic.ac.ukpharmacologymentor.com In silico SAR methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, use computational approaches to establish these relationships. researchgate.netnih.gov These models are invaluable for predicting the activity of novel compounds and for prioritizing which derivatives to synthesize and test. nih.govnih.gov

For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with their corresponding biological activities. The chemical structures would be represented by a set of numerical descriptors that quantify various physicochemical properties, such as molecular weight, lipophilicity (logP), and electronic properties. excli.denih.gov Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed biological activity. researchgate.net

Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested derivatives of this compound. For example, the model might predict how substituting the bromine atom with other halogens or modifying the acetyl chloride group would affect the compound's potency. This predictive capability accelerates the drug discovery process by allowing researchers to focus on the most promising candidates. dtu.dk

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Derivatives This table presents hypothetical data for illustrative purposes to demonstrate the principles of SAR analysis.

| Compound | R1 (Position 2) | R2 (Phenyl Ring) | IC50 (µM) | Predicted Activity (QSAR Model) |

| This compound | -Br | -H | 15.2 | 14.8 |

| 2-Chlorophenylacetyl chloride | -Cl | -H | 22.5 | 23.1 |

| 2-Fluorophenylacetyl chloride | -F | -H | 35.1 | 34.5 |

| 2-Bromo-4-methylphenylacetyl chloride | -Br | 4-CH3 | 10.8 | 11.2 |

| 2-Bromo-4-hydroxyphenylacetyl chloride | -Br | 4-OH | 25.6 | 26.3 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.